molecular formula C15H12ClF3N2 B3122577 N-(4-chlorophenyl)-N'-methyl-4-(trifluoromethyl)benzenecarboximidamide CAS No. 303149-24-8

N-(4-chlorophenyl)-N'-methyl-4-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B3122577
CAS No.: 303149-24-8
M. Wt: 312.72 g/mol
InChI Key: XUIYQAOICIHZKP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-methyl-4-(trifluoromethyl)benzenecarboximidamide is a chemical compound known for its unique structural features and significant applications in various scientific fields. The presence of a trifluoromethyl group and a chlorophenyl group in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-methyl-4-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with methylamine and trifluoromethylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of N-(4-chlorophenyl)-N’-methyl-4-(trifluoromethyl)benzenecarboximidamide may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-methyl-4-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-chlorophenyl)-N’-methyl-4-(trifluoromethyl)benzenecarboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-methyl-4-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
  • N-(4-chlorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide
  • N-(4-chlorophenyl)-2-(trifluoromethyl)benzenecarboximidamide

Uniqueness

N-(4-chlorophenyl)-N’-methyl-4-(trifluoromethyl)benzenecarboximidamide is unique due to the specific positioning of the trifluoromethyl and chlorophenyl groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-(4-chlorophenyl)-N'-methyl-4-(trifluoromethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2/c1-20-14(21-13-8-6-12(16)7-9-13)10-2-4-11(5-3-10)15(17,18)19/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIYQAOICIHZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=C(C=C1)C(F)(F)F)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101154320
Record name N-(4-Chlorophenyl)-N′-methyl-4-(trifluoromethyl)benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303149-24-8
Record name N-(4-Chlorophenyl)-N′-methyl-4-(trifluoromethyl)benzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303149-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-N′-methyl-4-(trifluoromethyl)benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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